Molecular Weight and Lipophilicity Differentiation Versus Chloroacetyl Analog
The target compound (MW 301.34) is approximately 7% heavier than its closest cataloged analog, ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate (MW 281.69), and lacks the electrophilic chlorine atom present in the comparator . The cyclopentanecarboxamido group contributes an estimated additional 0.5–0.8 logP units compared to the chloroacetyl group based on fragment-based calculations, while providing a larger solvent-accessible surface area for hydrophobic protein contacts .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 301.34 g/mol; predicted logP ~3.3–3.8 (estimated from cyclopentanecarboxamide fragment logP ~1.36 plus benzofuran-2-carboxylate scaffold contributions) |
| Comparator Or Baseline | Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate: MW = 281.69 g/mol; predicted logP = 3.06 (ACD/Labs Percepta) |
| Quantified Difference | ΔMW = +19.65 g/mol (+7.0%); ΔlogP ≈ +0.2 to +0.7 (estimated from fragment contributions) |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform and EPISuite estimation methods |
Why This Matters
The higher molecular weight and altered lipophilicity directly affect membrane permeability, metabolic stability, and protein binding, making the cyclopentanecarboxamido variant pharmacokinetically distinct from the chloroacetyl analog in any biological screening program.
